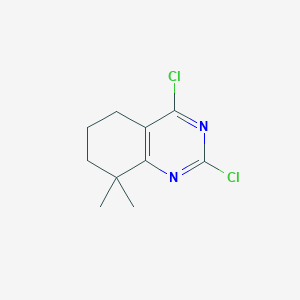

2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

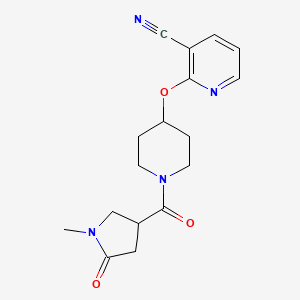

The compound 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline is a derivative of the tetrahydroquinazoline family, which is known for its potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related tetrahydroquinazoline derivatives and their synthesis, biological activity, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of tetrahydroquinazoline derivatives is well-documented in the provided papers. For instance, the synthesis of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines involves the condensation of (arylmethyl)triphenylphosphoranes with 4,4-ethylenedioxycyclohexanone, followed by hydrogenation and acidolysis to yield the corresponding cyclohexanones, which are then condensed with cyanoguanidine to form the tetrahydroquinazolines . This method demonstrates the versatility of the synthetic approach, which could potentially be adapted to synthesize the 2,4-dichloro-8,8-dimethyl variant by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tetrahydroquinazoline derivatives is characterized by a bicyclic system that includes a quinazoline moiety fused to a cyclohexane ring. The presence of substituents on the quinazoline ring, such as aryl groups or halogens like chlorine, can significantly influence the compound's electronic properties and, consequently, its biological activity .

Chemical Reactions Analysis

The reactivity of tetrahydroquinazoline derivatives can be inferred from the reactions described in the papers. For example, the synthesis of 2-(4-pyridyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolines involves reactions with 4-amidinopyridine, and further functionalization is achieved through the formation of various hydrazones . The reduction of ketones to alcohols using sodium borohydride is also mentioned, which could be relevant for modifying the chemical structure of 2,4-dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline are not directly reported, the properties of similar compounds can provide insights. The presence of chlorine atoms is likely to increase the compound's lipophilicity, which can affect its solubility and permeability across biological membranes. The dimethyl groups may confer steric bulk, influencing the compound's binding to biological targets . The antibacterial activity screening of 4-aryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2-one/thione-5-one derivatives suggests that tetrahydroquinazoline derivatives can exhibit significant biological activity, which could also apply to the compound .

Applications De Recherche Scientifique

Synthesis and Antitumor Activity

Research has shown that derivatives of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline possess significant antitumor properties. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer and anticancer candidate, with excellent blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009). Similarly, halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines were synthesized, with some compounds demonstrating significant antitumor activity against murine leukemias (Lin & Loo, 1978).

Catalytic and Synthetic Applications

2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline and related compounds have been utilized in various catalytic and synthetic applications. One study described the catalytic action of azolium salts in the aroylation of 4-chloroquinazolines with aromatic aldehydes, showcasing the versatility of these compounds in organic synthesis (Miyashita et al., 1992). Another research effort focused on the synthesis of 2-substituted 5-oxo-5,6,7,8-tetrahydroquinazolines, further expanding the chemical repertoire of this compound class (Tonkikh et al., 2000).

Impurity Analysis in Pharmaceuticals

The selective determination of synthetic intermediates related to 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline as potential impurities in pharmaceuticals has been addressed using advanced analytical techniques. A study employing two-dimensional high-performance liquid chromatography (HPLC) demonstrated the method's efficacy in identifying and quantifying these impurities, highlighting the compound's role in ensuring pharmaceutical purity and safety (Yamamoto et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

2,4-dichloro-8,8-dimethyl-6,7-dihydro-5H-quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c1-10(2)5-3-4-6-7(10)13-9(12)14-8(6)11/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBRUJALJWOQSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=C1N=C(N=C2Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2525244.png)

![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2525245.png)

![(Z)-ethyl 1-butyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2525246.png)

![[(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl]amine](/img/structure/B2525249.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2525250.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525258.png)